molecular formula C13H11NOS2 B2913604 (E)-3-methyl-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one CAS No. 34709-51-8

(E)-3-methyl-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one

Cat. No.: B2913604
CAS No.: 34709-51-8
M. Wt: 261.36
InChI Key: ROICHPKCKXEINQ-OSODFHRSSA-N
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Description

(E)-3-methyl-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a phenylallylidene group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-methyl-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-methyl-2-thioxothiazolidin-4-one with cinnamaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-3-methyl-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioxo group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Amines, thiols; reactions may require catalysts or specific conditions such as elevated temperatures or acidic/basic environments.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted thiazolidinone derivatives

Scientific Research Applications

    Chemistry: The compound serves as a versatile intermediate in organic synthesis, enabling the preparation of various derivatives with potential biological activities.

    Biology: Research has explored its potential as an antimicrobial agent, with studies indicating activity against certain bacterial and fungal strains.

    Medicine: The compound has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Its unique chemical properties make it a candidate for use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-methyl-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can bind to and inhibit the activity of certain enzymes, disrupting metabolic pathways and leading to antimicrobial or anticancer effects.

    Modulating Signaling Pathways: The compound may interfere with cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

(E)-3-methyl-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:

    (E)-3-methyl-5-((E)-3-phenylallylidene)-2-oxothiazolidin-4-one: Similar structure but with an oxo group instead of a thioxo group, leading to different chemical properties and reactivity.

    (E)-3-methyl-5-((E)-3-phenylallylidene)-2-imino-thiazolidin-4-one: Contains an imino group, which may confer different biological activities and applications.

Properties

IUPAC Name

(5E)-3-methyl-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NOS2/c1-14-12(15)11(17-13(14)16)9-5-8-10-6-3-2-4-7-10/h2-9H,1H3/b8-5+,11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROICHPKCKXEINQ-OSODFHRSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C=C\C2=CC=CC=C2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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